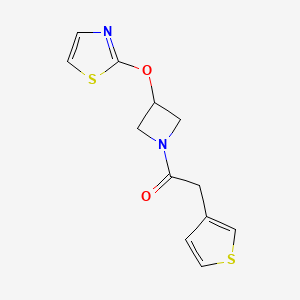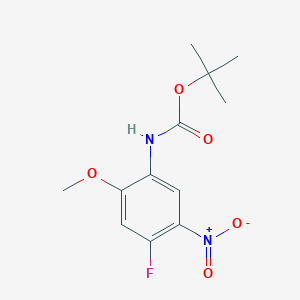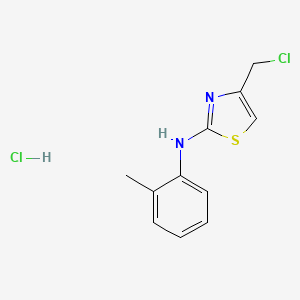![molecular formula C17H12N4O2S B2749264 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034369-95-2](/img/structure/B2749264.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of furan, pyrazine, and benzo[d]thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Wirkmechanismus
Target of Action
The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,3-benzothiazole-2-carboxamide, has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the primary target of this compound could be a protein or enzyme essential for the survival or replication of this bacterium.
Mode of Action
The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development , indicating that the compound may bind to its target with high affinity and specificity.
Result of Action
The compound has been found to exhibit significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of Mycobacterium tuberculosis growth or survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan-2-yl-pyrazine intermediate: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling with benzo[d]thiazole-2-carboxylic acid: The intermediate is then coupled with benzo[d]thiazole-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Amines or thiols, solvents like DMF (dimethylformamide), and mild heating.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of heterocyclic rings known for such activities.
Medicine: Studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties due to its unique structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
- The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects in its biological activities. This makes it a promising candidate for further research and development in various fields.
Eigenschaften
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-16(17-21-11-4-1-2-6-14(11)24-17)20-10-12-15(19-8-7-18-12)13-5-3-9-23-13/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTOOOIDCPTHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2749185.png)


![3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2749191.png)

![5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2749194.png)

![N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2749197.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)

![2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide](/img/structure/B2749201.png)
![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)

